3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone
Description
3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-methylphenyl group at the carbonyl position and a 4-(sec-butyl)anilino moiety at the β-position. β-Amino ketones are known for their utility in asymmetric synthesis and pharmaceutical development, with substituents influencing reactivity, stability, and biological interactions .
Properties
IUPAC Name |
3-(4-butan-2-ylanilino)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-4-16(3)17-9-11-19(12-10-17)21-14-13-20(22)18-7-5-15(2)6-8-18/h5-12,16,21H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMFEUNZSMNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone, also known by its CAS number 882748-29-0, is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing findings from various studies and providing a comprehensive overview of its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H25NO |
| Molar Mass | 295.42 g/mol |
| Synonyms | Salor-INT L171077-1EA |
The biological activity of 3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to the modulation of various biological pathways, which is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains suggest that it may be effective in treating infections caused by resistant strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In addition to its antimicrobial properties, 3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone has shown promising anticancer activity. Studies have reported that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects are believed to be mediated through the inhibition of specific cancer-related proteins.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluating the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines revealed IC50 values below those of standard chemotherapeutic agents like doxorubicin, indicating superior potency.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly impact the biological activity of this compound. For instance, substituents on the phenyl rings can alter both antimicrobial and anticancer efficacy. The presence of electron-withdrawing groups has been associated with enhanced activity against certain pathogens.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural analogs, highlighting substituent differences and molecular properties:
Key Observations:
- Electron Effects: Electron-withdrawing groups (e.g., Cl, NO2) polarize the ketone, altering reactivity in nucleophilic additions .
- Steric Hindrance : Bulky substituents like cyclohexyl () or biphenyl () influence molecular conformation and crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
